![molecular formula C10H17N3O3S B11799722 (3-(1-(Methylsulfonyl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine](/img/structure/B11799722.png)
(3-(1-(Methylsulfonyl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine
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Overview
Description
(3-(1-(Methylsulfonyl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine is a useful research compound. Its molecular formula is C10H17N3O3S and its molecular weight is 259.33 g/mol. The purity is usually 95%.
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Biological Activity
The compound (3-(1-(Methylsulfonyl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine is a novel organic molecule characterized by its unique structural components, including a cyclohexyl group, a methylsulfonyl moiety, and an oxadiazole ring. This compound has garnered interest in the scientific community due to its potential biological activities, which may include antimicrobial, anticancer, and neuroprotective properties.
Structural Characteristics
The molecular formula of this compound is C10H17N3O3S, with a molecular weight of 259.33 g/mol. The oxadiazole ring contributes significantly to the compound's reactivity and biological activity due to its heterocyclic nature.
Biological Activity Overview
Research indicates that derivatives of oxadiazoles often exhibit diverse biological activities. The biological activity of This compound can be predicted through computational methods such as the Prediction of Activity Spectra for Substances (PASS), which assesses structure-activity relationships.
Potential Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that oxadiazole derivatives have shown promising results against various bacterial strains.
- Anticancer Properties : Similar compounds have demonstrated antiproliferative effects on cancer cell lines such as HeLa and A549.
- Neuroprotective Effects : Some derivatives have been investigated for their potential in treating neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have explored the biological activity of oxadiazole derivatives. Below is a summary of key findings:
Detailed Case Study: Antileishmanial Activity
In a study focused on Leishmania infantum, a derivative labeled as Ox1 exhibited significant activity against promastigotes with an IC50 value of 10 µM. The compound showed a selectivity index of 9.7 against fibroblasts and macrophages, indicating its potential as a therapeutic agent with lower cytotoxicity towards human cells compared to its efficacy against parasites .
The biological activities associated with This compound are hypothesized to stem from its ability to interact with specific biological targets. For instance:
- Antimicrobial Action : The presence of the sulfonamide group may enhance antibacterial activity by inhibiting bacterial folate synthesis.
- Anticancer Mechanism : The oxadiazole ring may interfere with cellular signaling pathways involved in cancer cell proliferation.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit promising anticancer properties. For instance, compounds structurally similar to (3-(1-(Methylsulfonyl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine have shown effectiveness against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
Compound B | HT29 (human colon cancer) | < 2.0 |
These findings suggest that the oxadiazole moiety enhances cytotoxic activity against cancer cells.
Antimicrobial Properties
The compound's structure may also confer antimicrobial properties. Similar oxadiazole derivatives have been noted for their ability to inhibit bacterial growth and show potential as antibacterial agents. The sulfonamide group is critical for this activity, allowing for effective interaction with bacterial enzymes.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Oxadiazole Ring: Utilizing amidoximes and nitriles under optimized conditions.
- Functionalization: Introducing the methylsulfonyl and cyclohexyl groups through selective reactions.
These synthetic routes are crucial for producing high yields and purity necessary for biological testing.
Case Study 1: Anticancer Screening
In a study examining the anticancer properties of oxadiazole derivatives, researchers synthesized several compounds based on the oxadiazole framework. The results indicated that specific modifications to the cyclohexyl group significantly enhanced anticancer activity against human cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds demonstrated that modifications to the sulfonamide group resulted in increased efficacy against resistant bacterial strains. This highlights the potential for developing new antibacterial agents based on the oxadiazole structure .
Properties
Molecular Formula |
C10H17N3O3S |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
[3-(1-methylsulfonylcyclohexyl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C10H17N3O3S/c1-17(14,15)10(5-3-2-4-6-10)9-12-8(7-11)16-13-9/h2-7,11H2,1H3 |
InChI Key |
JWMFMAXKASMYQW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CCCCC1)C2=NOC(=N2)CN |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.